Sargachromanol A
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Overview
Description
Sargachromanol A is a chemical compound isolated from the brown alga Sargassum siliquastrumThis compound is particularly noted for its potential anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sargachromanol A involves several steps, starting from the extraction of the brown alga Sargassum siliquastrum. The compound is then isolated and purified using chromatographic techniques. Specific synthetic routes and reaction conditions are not widely documented, but typically involve organic solvents and controlled reaction environments .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most production methods focusing on laboratory-scale synthesis. The extraction from natural sources remains the primary method, although advancements in synthetic biology may pave the way for more efficient industrial production in the future .
Chemical Reactions Analysis
Types of Reactions: Sargachromanol A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying chromanol derivatives.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and potential anti-cancer properties.
Mechanism of Action
The mechanism of action of Sargachromanol A involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: Inhibits the production of inflammatory markers such as nitric oxide, inducible nitric oxide synthase, prostaglandin E2, and cyclooxygenase-2.
Antioxidant Activity: Scavenges reactive oxygen species and prevents lipid peroxidation, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Sargachromanol A is unique among its related compounds due to its specific structural features and biological activities. Similar compounds include:
Sargachromanol B: Another chromanol derivative with similar anti-inflammatory properties.
Sargachromanol G: Known for its potent anti-inflammatory effects in isolated mouse macrophage cells
Properties
CAS No. |
856414-50-1 |
---|---|
Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(2E,6E)-9-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6-dimethylnona-2,6-dienal |
InChI |
InChI=1S/C22H30O3/c1-16(7-5-8-17(2)15-23)9-6-11-22(4)12-10-19-14-20(24)13-18(3)21(19)25-22/h8-9,13-15,24H,5-7,10-12H2,1-4H3/b16-9+,17-8+/t22-/m1/s1 |
InChI Key |
ZOWAKKPZMKIVST-PSMGVCQDSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/C=O)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C=O)O |
Origin of Product |
United States |
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